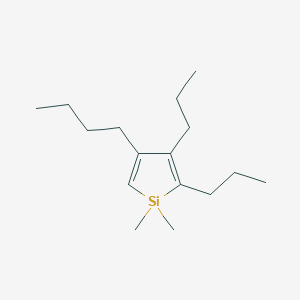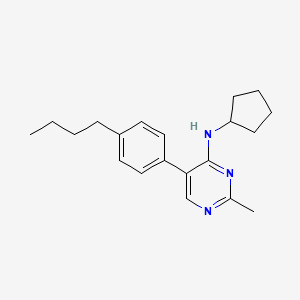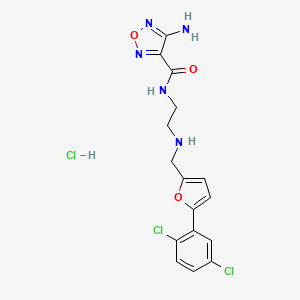
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is a chemical compound with the molecular formula C16H30Si It belongs to the class of siloles, which are silicon-containing heterocycles known for their unique electronic properties
Vorbereitungsmethoden
The synthesis of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole typically involves the reaction of appropriate organosilicon precursors under specific conditions. One common method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a silicon-containing compound to form the desired silole . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions are typically silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of silanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex silicon-containing compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics.
Biology: The compound’s stability and reactivity make it suitable for use in biological assays and as a probe for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Wirkmechanismus
The mechanism of action of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole can be compared with other siloles, such as:
Tetraphenylsilole: Known for its high fluorescence efficiency and used in organic light-emitting diodes (OLEDs).
2,3-Dimethyl-1,1-diphenyl-1H-silole: Used in the development of organic semiconductors.
1,1-Dimethyl-2,3-diphenyl-1H-silole:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of siloles in various fields of research and industry.
Eigenschaften
CAS-Nummer |
934563-20-9 |
|---|---|
Molekularformel |
C16H30Si |
Molekulargewicht |
250.49 g/mol |
IUPAC-Name |
4-butyl-1,1-dimethyl-2,3-dipropylsilole |
InChI |
InChI=1S/C16H30Si/c1-6-9-12-14-13-17(4,5)16(11-8-3)15(14)10-7-2/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
LMERUQXSEQWQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C[Si](C(=C1CCC)CCC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)

![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)



![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)

![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
